molecular formula C24H22ClN3O3 B11617474 5-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B11617474
M. Wt: 435.9 g/mol
InChI Key: CYJSWKHRWUTEKX-UHFFFAOYSA-N
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Description

5-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a quinoline and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multi-step reactions. One common method includes the condensation of 2-chloroquinoline-3-carbaldehyde with 4-methylphenylhydrazine to form the pyrazole ring . This intermediate is then reacted with pentanoic acid derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

5-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The quinoline moiety is known to inhibit enzymes like topoisomerase II, which is crucial for DNA replication . The pyrazole ring can interact with various receptors and enzymes, modulating their activity .

Properties

Molecular Formula

C24H22ClN3O3

Molecular Weight

435.9 g/mol

IUPAC Name

5-[3-(2-chloroquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C24H22ClN3O3/c1-15-9-11-16(12-10-15)20-14-21(28(27-20)22(29)7-4-8-23(30)31)18-13-17-5-2-3-6-19(17)26-24(18)25/h2-3,5-6,9-13,21H,4,7-8,14H2,1H3,(H,30,31)

InChI Key

CYJSWKHRWUTEKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)C(=O)CCCC(=O)O

Origin of Product

United States

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